![molecular formula C24H22Cl3N3O B4543474 2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4543474.png)
2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide
Description
2,3-Dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide is a complex organic compound that may be studied for its potential therapeutic applications and interactions with biological systems. While specific studies on this compound are scarce, research on similar benzamide derivatives and piperazine compounds provides insights into the types of synthesis methods, molecular structures, and chemical properties these compounds can exhibit.
Synthesis Analysis
The synthesis of compounds structurally related to 2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide often involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include the formation of amide bonds, introduction of halogen atoms, and attachment of piperazine rings through nucleophilic substitution or amide coupling reactions. For example, benzamide derivatives have been synthesized by refluxing chloromethyl benzoyl chloride with amine in the presence of a base, followed by further reactions to introduce piperazine and additional functional groups (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including halogenated and piperazine-substituted compounds, can be characterized using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. These methods allow the determination of the compound's geometric configuration, bond lengths, angles, and the spatial arrangement of functional groups. For instance, crystal structure analysis and spectral investigations have been performed to understand the optimized geometrical structure and electronic properties of related compounds (Demir et al., 2016).
properties
IUPAC Name |
2,3-dichloro-N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl3N3O/c25-21-6-2-1-4-17(21)16-29-12-14-30(15-13-29)19-10-8-18(9-11-19)28-24(31)20-5-3-7-22(26)23(20)27/h1-11H,12-16H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSYPDFUDPMWNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.